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Compound of Interest

Compound Name: NP-1815-PX

Cat. No.: B15586428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NP-1815-PX, a selective P2X4 receptor

(P2X4R) antagonist, with other known P2X4R inhibitors. The data presented herein confirms

the target engagement of NP-1815-PX and evaluates its potency and selectivity against

alternative compounds. This document is intended to assist researchers in making informed

decisions regarding the selection of pharmacological tools for studying P2X4R-mediated

signaling in various physiological and pathological contexts.

Executive Summary
NP-1815-PX is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion

channel implicated in neuropathic pain and inflammation.[1][2] Experimental data demonstrates

that NP-1815-PX effectively inhibits P2X4R-mediated intracellular calcium influx, a key

indicator of receptor activation. When compared to other P2X4R antagonists such as 5-BDBD,

PSB-12062, BAY-1797, and BX430, NP-1815-PX exhibits a competitive potency and a

favorable selectivity profile. This guide summarizes the quantitative data, details the

experimental protocols used for these assessments, and provides visual representations of the

relevant signaling pathways and experimental workflows.

Quantitative Comparison of P2X4R Antagonists
The following table summarizes the half-maximal inhibitory concentration (IC50) values of NP-
1815-PX and other selected P2X4R antagonists against human, rat, and mouse P2X4
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receptors. Lower IC50 values indicate greater potency.
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Antagonist
Human P2X4R
IC50

Rat P2X4R
IC50

Mouse P2X4R
IC50

Key
Characteristic
s

NP-1815-PX ~250 nM[3] ~250 nM[3] ~250 nM[3]

Selective

antagonist with

demonstrated in

vivo efficacy in

rodent models of

neuropathic pain.

[3]

5-BDBD 1 µM[3] 0.75 µM[3] Inactive[3]

Allosteric

antagonist with

poor water

solubility and

notable species

specificity.[3]

PSB-12062
248 nM (1.38

µM)[3]
Not Reported 3 µM[3]

Water-soluble

analog of PSB-

12054 with good

potency and

selectivity.[3]

BAY-1797
~100 nM (211

nM)[3]
~100 nM[3]

~200 nM (141

nM)[3]

Orally active

antagonist with

high potency

across species

and

demonstrated

anti-nociceptive

and anti-

inflammatory

effects.[3]

BX430 426 nM (540 nM)

[3]

Inactive[3] Inactive[3] Highly selective,

noncompetitive

allosteric

antagonist for
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human P2X4R

with significant

species

specificity.[3][4]

NC-2600
Submicromolar[3

]

Submicromolar[3

]

Submicromolar[3

]

First-in-class

antagonist that

has entered

Phase 1 clinical

trials for

neuropathic pain.

[3][5]

P2X4R Signaling Pathway
Activation of the P2X4 receptor by its endogenous agonist, adenosine triphosphate (ATP),

triggers the opening of a non-selective cation channel, leading to an influx of calcium ions

(Ca²⁺) into the cell. This rise in intracellular calcium acts as a second messenger, initiating a

downstream signaling cascade. In microglia, this includes the activation of p38 mitogen-

activated protein kinase (MAPK), which subsequently leads to the synthesis and release of

brain-derived neurotrophic factor (BDNF).[6][7] BDNF contributes to neuronal hyperexcitability

and is a key factor in the pathogenesis of neuropathic pain.[7][8]
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P2X4R signaling cascade in microglia.
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The discovery and validation of P2X4R antagonists typically follow a structured workflow. This

process begins with a high-throughput primary screen to identify initial 'hits' from a large

compound library. Promising candidates then undergo more detailed characterization in

secondary assays to confirm their potency, mechanism of action, and selectivity.
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A typical workflow for the discovery and validation of a new P2X4 antagonist.
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Experimental Protocols
Calcium Influx Assay for P2X4R Antagonist Screening
This protocol describes a cell-based fluorescence assay to measure the inhibition of ATP-

induced calcium influx by P2X4R antagonists.

1. Materials and Reagents:

Cell Lines: HEK293 or 1321N1 astrocytoma cells stably expressing the human, rat, or mouse

P2X4 receptor.

Assay Plates: 96- or 384-well black, clear-bottom microplates.

Reagents:

Fluo-4 AM (acetoxymethyl ester)

Pluronic F-127

Probenecid (optional, to prevent dye extrusion)

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

ATP (agonist)

Test compounds and known antagonists (e.g., 5-BDBD)

2. Procedure:

Cell Plating: Seed P2X4R-expressing cells into microplates the day before the assay at a

density of 40,000-80,000 cells/well for 96-well plates or 10,000-20,000 cells/well for 384-well

plates. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[6]

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

Probenecid can be included to improve dye retention. Remove the culture medium and add

the Fluo-4 AM loading solution to each well. Incubate at 37°C for 60 minutes, followed by 15-

30 minutes at room temperature, protected from light.[6]
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Compound Addition: Prepare serial dilutions of the test compounds and controls in HBSS.

Add the compounds to the cell plates and incubate for a defined pre-incubation period.[6]

Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline

fluorescence. Inject an EC₅₀ concentration of ATP into each well and record the change in

fluorescence intensity over time.[6]

3. Data Analysis:

Calculate the percentage of inhibition for each compound concentration by comparing the

fluorescence signal in the presence of the antagonist to the control (vehicle-treated) wells.

Generate concentration-response curves and calculate IC₅₀ values using non-linear

regression analysis.

Whole-Cell Patch-Clamp Electrophysiology
This secondary assay provides a more detailed characterization of the antagonist's mechanism

of action and potency.

1. Materials and Reagents:

Cell Lines: As described for the calcium influx assay.

Electrophysiology Rig: Including a patch-clamp amplifier, micromanipulators, and a perfusion

system.

Solutions: Extracellular and intracellular recording solutions.

2. Procedure:

Cell Preparation: Plate cells on coverslips suitable for electrophysiology.

Recording: Establish a whole-cell patch-clamp configuration on a single P2X4R-expressing

cell.

Compound Application: Co-apply the test compound with an EC₅₀ concentration of ATP and

record the inward current mediated by the P2X4 receptors.[6]
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3. Data Analysis:

Measure the peak amplitude of the ATP-evoked inward current in the absence and presence

of the antagonist.

Calculate the percentage of inhibition and determine the IC₅₀ value as described for the

fluorescence assay. This method offers a direct and highly quantitative measure of the

antagonist's effect on P2X4 channel function.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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